(Rac)-BDA-366 is a cell-permeable, small-molecule antagonist of the B-cell lymphoma 2 (BCL2) protein. Unlike the majority of BCL2 inhibitors, which are BH3 mimetics that target the hydrophobic groove of BCL2, BDA-366 was identified as an antagonist that binds to the BCL2 homology 4 (BH4) domain. This interaction is reported to induce a conformational change in BCL2, converting it from an anti-apoptotic protein into a pro-apoptotic molecule, a mechanism fundamentally different from preventing its binding to pro-apoptotic partners. This distinct mechanism makes (Rac)-BDA-366 a critical tool for investigating BH4 domain-specific functions and exploring alternative therapeutic strategies in contexts where BH3 mimetics show limited efficacy.
Direct substitution of (Rac)-BDA-366 with common BCL2 inhibitors like Venetoclax (a BH3 mimetic) is inappropriate for specific research goals. BH3 mimetics function by competitively inhibiting the binding of pro-apoptotic proteins to the BCL2 hydrophobic groove. In contrast, BDA-366 targets the distinct BH4 domain, reportedly inducing a conformational change that converts BCL2 into a pro-death signal transducer. This makes BDA-366 essential for studying the unique biology of the BH4 domain and for investigating therapeutic approaches that are effective in cell lines resistant to BH3 mimetics. Researchers requiring a tool to specifically probe BH4-dependent signaling, or to bypass BH3-groove-related resistance mechanisms, will not achieve their objectives with a standard BH3 mimetic.
(Rac)-BDA-366 binds directly to the BCL2 protein with high affinity, exhibiting a dissociation constant (Ki) of 3.3 nM. Critically, the compound showed specificity for BCL2 and did not bind to other key BCL2 family members, including BCL-xL, MCL-1, or Bfl-1/A1 in the referenced study. This selectivity is a key procurement differentiator, as off-target binding to BCL-xL is associated with toxicities such as thrombocytopenia, a known issue with less selective, first-generation BH3 mimetics like Navitoclax.
| Evidence Dimension | Binding Affinity (Ki) and Selectivity |
| Target Compound Data | Ki = 3.3 nM for BCL2 |
| Comparator Or Baseline | No binding observed for BCL-xL, MCL-1, Bfl-1/A1 |
| Quantified Difference | High selectivity for BCL2 over other tested anti-apoptotic proteins. |
| Conditions | Cell-free binding assay. |
This selectivity ensures that observed effects are attributable to BCL2 modulation, reducing confounding variables and avoiding known toxicities associated with non-selective BCL2 family inhibitors.
In mice bearing H460 lung cancer xenografts, intraperitoneal administration of BDA-366 for 14 days potently inhibited tumor growth in a dose-dependent manner at 10, 20, and 30 mg/kg/day. Similarly, in a multiple myeloma xenograft model (RPMI8226 or U266 cells), BDA-366 treatment at 10 mg/kg every 2 days efficiently suppressed tumor growth. Importantly, these studies reported no significant toxicity, including no significant effect on body weight or normal hematopoietic cells, at the maximum therapeutic doses.
| Evidence Dimension | In Vivo Anti-Tumor Efficacy |
| Target Compound Data | Dose-dependent tumor growth inhibition in lung and myeloma xenograft models. |
| Comparator Or Baseline | Vehicle control (no treatment). |
| Quantified Difference | Substantial suppression of tumor growth compared to control groups. |
| Conditions | Mouse xenograft models (H460 lung cancer, RPMI8226/U266 multiple myeloma); Intraperitoneal injection. |
For researchers planning preclinical animal studies, this compound provides validated evidence of in vivo bioactivity and a favorable preliminary safety profile, justifying its selection for further translational research.
BDA-366 demonstrates efficacy in cell lines that are resistant to the BH3 mimetic Venetoclax. In a study using multiple mantle cell lymphoma (MCL) cell lines, all 5 tested were sensitive to BDA-366, while only 3 of 5 responded to Venetoclax. Furthermore, BDA-366 efficiently induced dose-dependent apoptosis in Venetoclax-resistant MINO and MAVER-1 MCL cell lines. This suggests a mechanism of action that is not susceptible to common BH3-mimetic resistance pathways, such as the upregulation of BCL-xL.
| Evidence Dimension | Apoptosis Induction in Drug-Resistant Cells |
| Target Compound Data | Effectively induces apoptosis in Venetoclax-resistant MCL cell lines. |
| Comparator Or Baseline | Venetoclax (a BH3 mimetic) shows limited or no activity in the same resistant cell lines. |
| Quantified Difference | Qualitatively overcomes resistance, inducing cell death where the comparator fails. |
| Conditions | In vitro Mantle Cell Lymphoma (MCL) cell lines with acquired Venetoclax resistance. |
This compound is a critical procurement choice for studying or overcoming resistance to standard-of-care BH3 mimetics, enabling research into next-generation therapeutic strategies.
(Rac)-BDA-366 exhibits high solubility in Dimethyl sulfoxide (DMSO), a common solvent for in vitro assays. Published datasheets report solubility values of ≥50.4 mg/mL (approx. 119 mM) and 84 mg/mL (198.34 mM) in fresh, anhydrous DMSO. This allows for the preparation of highly concentrated stock solutions, simplifying serial dilutions for dose-response experiments and minimizing the final concentration of DMSO in cell culture media, which can have off-target effects at higher concentrations.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | Up to 84 mg/mL (198.34 mM) |
| Comparator Or Baseline | Standard laboratory requirements for high-concentration stock solutions (typically 10-100 mM). |
| Quantified Difference | Achieves concentration well above typical needs, offering high experimental flexibility. |
| Conditions | In fresh, anhydrous DMSO. |
High solubility simplifies experimental setup, reduces solvent-induced artifacts, and ensures reliable and reproducible dosing across a wide range of concentrations, making it a practical choice for laboratory workflows.
For projects focused on elucidating the specific functions of the BCL2 BH4 domain, BDA-366 is the appropriate tool. Its distinct binding site allows for the selective perturbation of BH4-mediated interactions, such as with the IP3 receptor, an effect not achievable with BH3-groove-targeting mimetics.
In studies involving cancer models that exhibit primary or acquired resistance to BH3 mimetics, BDA-366 provides a rational alternative. Its ability to induce apoptosis in Venetoclax-resistant cell lines makes it a valuable compound for exploring mechanisms to re-sensitize tumors or develop next-generation treatment strategies.
For researchers conducting preclinical animal studies of BCL2-dependent malignancies, such as specific lung cancers or multiple myelomas, BDA-366 is a validated choice. Its demonstrated in vivo efficacy and lack of significant reported toxicity in xenograft models provide a strong foundation for translational studies.